

In-Depth Technical Guide to the Physical Properties of 4-Bromopyridine Hydrochloride

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Compound of Interest

Compound Name: 4-Bromopyridine hydrochloride

Cat. No.: B018804

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **4-Bromopyridine hydrochloride** (CAS No: 19524-06-2), a key intermediate in pharmaceutical and organic synthesis. The data and methodologies presented herein are intended to support research and development activities by providing a reliable reference for the characterization and handling of this compound.

Introduction

4-Bromopyridine hydrochloride is a heterocyclic organic compound widely utilized as a precursor for the synthesis of more complex pyridine derivatives. Its utility in forming carbon-carbon and carbon-heteroatom bonds makes it a valuable building block in the development of novel pharmaceutical agents, agrochemicals, and dyestuffs.^[1] An accurate understanding of its physical properties is paramount for its effective use in synthesis, ensuring reproducibility, and for the development of robust analytical methods.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of **4-Bromopyridine hydrochloride** have been compiled from various sources and are summarized in the table below for ease of reference.

Table 1: Summary of Physical and Chemical Properties of **4-Bromopyridine Hydrochloride**

Property	Value	Source(s)
Chemical Name	4-Bromopyridine hydrochloride	[1]
Synonyms	4-Bromopyridinium chloride	[1]
CAS Number	19524-06-2	[1]
Molecular Formula	C ₅ H ₅ BrClN	[1]
Molecular Weight	194.46 g/mol	[1][2]
Appearance	White to off-white or beige crystalline solid/powder	[3]
Melting Point	~270 °C (with decomposition)	[1][3][4][5][6][7]
Solubility	Soluble in water, Methanol, and DMSO.	[1][4][6]
pKa	Data not readily available; determination recommended.	
Hygroscopicity	Hygroscopic	[1][4]

Experimental Protocols for Property Determination

Detailed methodologies for the experimental determination of the key physical properties of **4-Bromopyridine hydrochloride** are provided below. These protocols are based on standard laboratory practices.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.[7] A sharp melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities.

Methodology:

- Sample Preparation: A small amount of finely powdered, dry **4-Bromopyridine hydrochloride** is loaded into a capillary tube, sealed at one end, to a height of 1-2 mm.^[3]^[5] The sample should be tightly packed by tapping the tube gently.^[5]
- Apparatus: A calibrated digital melting point apparatus (e.g., Mel-Temp) or a Thiele tube filled with a suitable heating oil can be used.
- Measurement:
 - Place the capillary tube into the heating block of the apparatus.
 - Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (~270 °C).
 - Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
 - Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting). This range is the melting point.
 - Given that the compound decomposes at its melting point, observation of darkening or gas evolution should be noted.

Solubility Assessment

Solubility is a fundamental property that dictates solvent choice for reactions, purifications, and analytical procedures.

Methodology:

- Solvent Selection: A range of solvents of varying polarities should be tested, including water, methanol, ethanol, dichloromethane, and diethyl ether.
- Procedure:
 - To a small test tube, add approximately 25 mg of **4-Bromopyridine hydrochloride**.

- Add 0.75 mL of the selected solvent in small portions, shaking vigorously after each addition.^[6]
- Observe for the complete dissolution of the solid to form a homogeneous solution.
- The compound's solubility can be qualitatively classified as soluble, partially soluble, or insoluble.
- For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved solid determined by a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC) after filtration.

pKa Determination via Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the acidity of the pyridinium ion. This value is crucial for understanding the compound's behavior in different pH environments, which is vital for drug development and reaction optimization.

Methodology:

- Solution Preparation:
 - Prepare a standard solution of 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.
 - Prepare a ~1 mM solution of **4-Bromopyridine hydrochloride** in deionized water. A constant ionic strength should be maintained throughout the experiment by using a background electrolyte, such as 0.15 M potassium chloride (KCl).^{[8][9]}
- Apparatus: A calibrated pH meter with a combination glass electrode and a magnetic stirrer.
- Titration:
 - Place a known volume (e.g., 20 mL) of the **4-Bromopyridine hydrochloride** solution into a beaker with a magnetic stir bar.
 - Immerse the pH electrode into the solution.

- Allow the pH reading to stabilize and record the initial value.
- Add small, precise increments of the 0.1 M NaOH titrant. After each addition, allow the pH to stabilize before recording the pH and the total volume of titrant added.
- Continue the titration until the pH has passed the equivalence point and entered a stable, basic region (e.g., pH 12).[8]
- Data Analysis:
 - Plot the measured pH versus the volume of NaOH added to generate a titration curve.
 - The equivalence point is the inflection point of the curve. The pKa is the pH at the half-equivalence point.
 - Alternatively, the first derivative of the titration curve ($\Delta\text{pH}/\Delta V$ vs. V) can be plotted to determine the equivalence point more accurately.

Structural Confirmation by ^1H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the chemical structure of the compound. For hydrochloride salts, the acidic proton on the nitrogen atom can sometimes be observed.

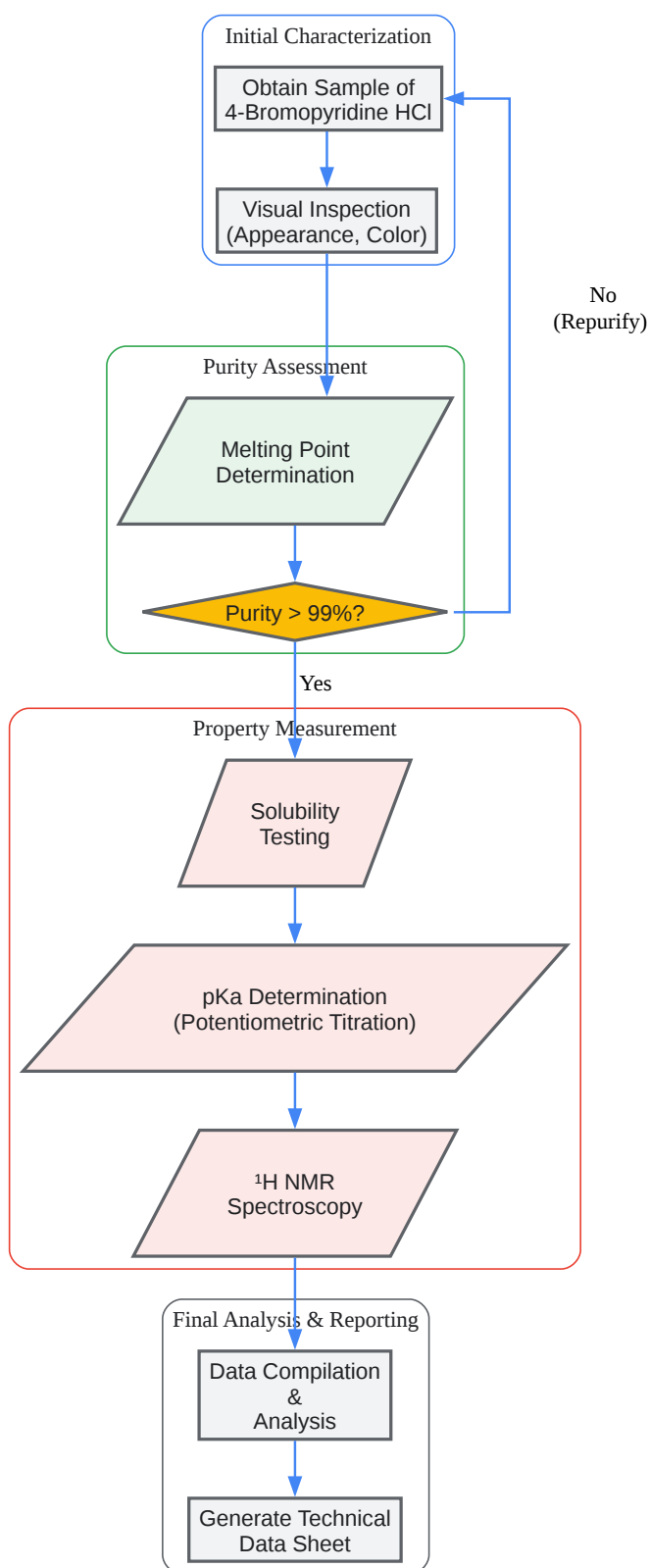
Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Bromopyridine hydrochloride** in a suitable deuterated solvent (e.g., DMSO- d_6 , D_2O , or Methanol- d_4). DMSO- d_6 is often preferred for observing exchangeable protons like the N-H proton of the pyridinium ion.[2]
- Instrumental Parameters:
 - Acquire the ^1H NMR spectrum on a calibrated NMR spectrometer (e.g., 400 MHz).
 - Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- Spectral Analysis:

- The spectrum should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
- Analyze the chemical shifts, integration values, and coupling patterns of the aromatic protons to confirm the 4-substituted pyridine ring structure. The proton on the nitrogen in the pyridinium hydrochloride will typically appear as a broad singlet at a downfield chemical shift.^[2]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a chemical intermediate like **4-Bromopyridine hydrochloride**.



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Caption: Workflow for the physicochemical characterization of **4-Bromopyridine hydrochloride**.

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